Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of phenanthridine derivatives often involves radical cyclization processes and the utilization of photocatalysis under visible light. For instance, Wang et al. (2015) explored a protocol to obtain various 6-difluoromethylenephosphonated phenanthridines through radical cyclization, utilizing diethyl bromodifluoromethylphosphonate and 2-isocyanobiphenyls as radical acceptors, demonstrating the efficiency of visible-light photocatalysis in synthesizing phenanthridine derivatives (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of phenanthridine derivatives and related compounds can be elucidated through various analytical techniques, including crystallography. For example, Mohan et al. (2003) determined the crystal structure of 1,4-dihydro-6-methyl-5-N,N-diethylcarbamoyl-4-phenyl-2(3H)-pyrimidinethione, providing insights into the conformation of the central heterocyclic ring, which is close to a half-chair conformation (Mohan et al., 2003).

Chemical Reactions and Properties

Phenanthridine derivatives undergo various chemical reactions, including oxidative cyclization and fluoroalkylation, facilitated by visible light and metal-free conditions. For instance, Wang et al. (2013) developed a mild and efficient method for the synthesis of 6-(trifluoromethyl)phenanthridines through oxidative cyclization of 2-isocyanobiphenyls, illustrating the versatility of phenanthridine derivatives in chemical synthesis (Wang et al., 2013).

Physical Properties Analysis

The physical properties of phenanthridine derivatives, including solubility, melting point, and crystallinity, can significantly influence their applicability in various fields. However, specific details on the physical properties of diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate were not directly found in the literature, suggesting a gap in the current research focus.

Chemical Properties Analysis

The chemical properties of phenanthridine derivatives, such as reactivity, stability, and electrochemical behavior, are critical for their potential applications. Research on similar compounds, like the study by Prunkl et al. (2010), which elucidated the optical, redox, and DNA-binding properties of phenanthridinium chromophores, highlights the importance of substituents in determining the chemical behavior of these compounds (Prunkl et al., 2010).

科学研究应用

Synthetic Methods and Chemical Properties

- A study demonstrated the synthesis of phenanthridines, including derivatives potentially related to "Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate," through visible-light-driven radical cyclization processes, showing the utility of these methods in preparing phenanthridine derivatives with various substituents (Wang et al., 2015).

- Another research highlighted a method for synthesizing 6-aroylated phenanthridines via base-promoted homolytic aromatic substitution (BHAS), presenting a novel approach to modify the phenanthridine core, which may include derivatives similar to the compound (Leifert et al., 2013).

Optical and Electronic Properties

- The optical and redox properties of phenanthridinium chromophores were investigated to understand the effect of phenyl substituents on fluorescence enhancement. This research may provide insights into the photophysical behavior of similar phenanthridine derivatives (Prunkl et al., 2010).

- Another study on the synthesis, thermal stability, and optical properties of hyperbranched polyarylenes containing carbazole and fluorene moieties, including phenanthridine derivatives, explored their potential applications in optoelectronics (Häussler et al., 2007).

Pharmacological Potential

- Derivatives of 1,4-dihydropyridine, a closely related structural family to phenanthridines, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. While not directly about "Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate," this research indicates the potential pharmacological relevance of structurally similar compounds (Ulloora et al., 2012).

安全和危害

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, IF IN EYES: Rinse cautiously with water for several minutes .

属性

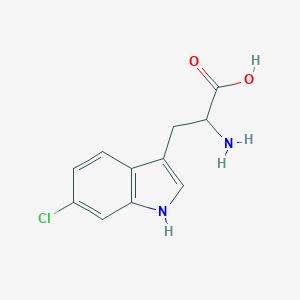

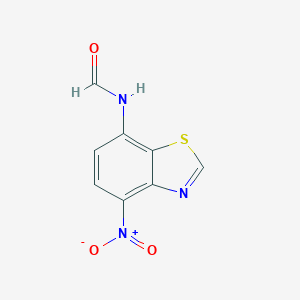

IUPAC Name |

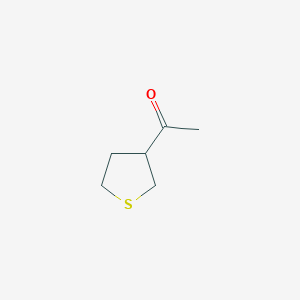

ethyl N-[3-(ethoxycarbonylamino)-6-phenylphenanthridin-8-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4/c1-3-31-24(29)26-17-10-12-19-20-13-11-18(27-25(30)32-4-2)15-22(20)28-23(21(19)14-17)16-8-6-5-7-9-16/h5-15H,3-4H2,1-2H3,(H,26,29)(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBJQVYUYWKCCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(N=C3C=C(C=CC3=C2C=C1)NC(=O)OCC)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate | |

CAS RN |

62895-39-0 |

Source

|

| Record name | 3,8-Bis(ethoxycarbonylamino)-6-phenylphenanthridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62895-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)